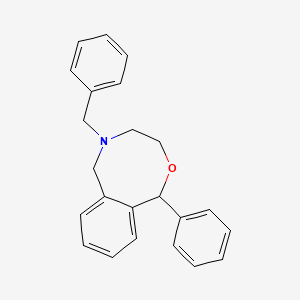
N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a synthetic organic compound that features both amine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the reaction of 2-(trimethylsilyl)ethane-1-sulfonyl chloride with 5-aminopentylamine under controlled conditions to form the desired product. The reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine groups could yield nitroso or nitro compounds, while substitution of the trimethylsilyl group could yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for binding to biological targets.
Medicine: As a precursor for the development of pharmaceutical agents.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(3-aminopropyl)-2-(trimethylsilyl)ethane-1-sulfonamide
- N,N-Bis(4-aminobutyl)-2-(trimethylsilyl)ethane-1-sulfonamide
- N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide
Uniqueness
N,N-Bis(5-aminopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide is unique due to the specific length of its aminopentyl chains, which can influence its reactivity and interactions with other molecules. This can make it particularly suitable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
652130-76-2 |
|---|---|
Molecular Formula |
C15H37N3O2SSi |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
N,N-bis(5-aminopentyl)-2-trimethylsilylethanesulfonamide |
InChI |
InChI=1S/C15H37N3O2SSi/c1-22(2,3)15-14-21(19,20)18(12-8-4-6-10-16)13-9-5-7-11-17/h4-17H2,1-3H3 |
InChI Key |
GUNPCWNRSZICHT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)N(CCCCCN)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




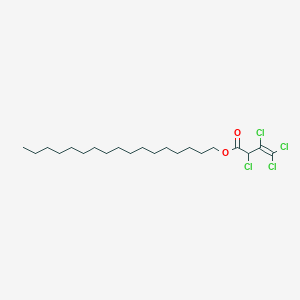
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

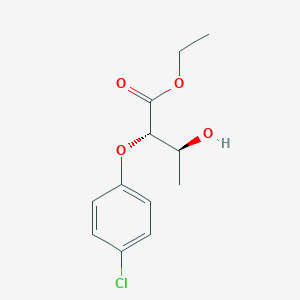
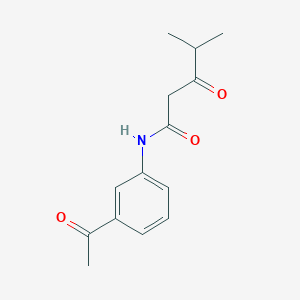
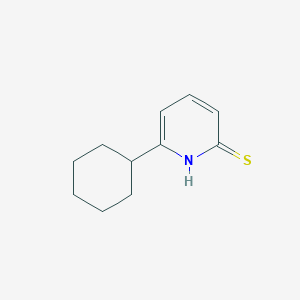

![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
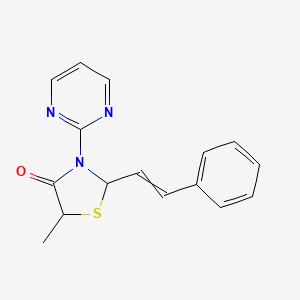
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)

